molecular formula C20H21N5O2S B2695049 N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide CAS No. 1324349-63-4

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide

Cat. No.: B2695049
CAS No.: 1324349-63-4
M. Wt: 395.48
InChI Key: UNZNWZSTMJJPOT-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide is a heterocyclic compound featuring a benzothiadiazole core linked to an imidazolidinone moiety via an acetamide bridge. The 4-(propan-2-yl)phenyl substituent on the imidazolidinone enhances lipophilicity, which may influence bioavailability and membrane permeability. Though direct biological data for this compound are unavailable in the provided evidence, structurally analogous molecules exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13(2)14-6-8-15(9-7-14)25-11-10-24(20(25)27)12-18(26)21-16-4-3-5-17-19(16)23-28-22-17/h3-9,13H,10-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNWZSTMJJPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.

    Synthesis of the Imidazolidinone Core: The imidazolidinone structure can be synthesized by reacting an appropriate amine with an isocyanate or by cyclization of a urea derivative.

    Coupling Reaction: The final step involves coupling the benzothiadiazole moiety with the imidazolidinone core using a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the imidazolidinone structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts such as palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the benzothiadiazole moiety may interact with certain enzymes, while the imidazolidinone structure could bind to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name/ID Core Heterocycle Substituents on Imidazolidinone/Similar Moieties Key Functional Groups
Target Compound Benzothiadiazole 4-(Propan-2-yl)phenyl Acetamide, Imidazolidinone
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole, Triazole 4-Bromophenyl (on thiazole) Acetamide, Triazole
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole 2,4-Dinitrophenyl Thioacetamide, Benzamide
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Triazine, Imidazolidin-2-ylidene 4-Chloro-5-methylbenzenesulfonamide Sulfonamide, Triazine
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone Benzothiazole, Imidazolidinone Phenylsulfonyl Sulfide, Ethane-1-one

Key Observations :

  • The target compound’s benzothiadiazole core distinguishes it from benzimidazole- or triazole-based analogues (e.g., 9c, W1), which may alter electronic properties and binding affinities .
  • Unlike sulfonamide or sulfide-linked derivatives (e.g., ), the acetamide linker in the target compound could enhance metabolic stability .

Key Observations :

  • The target compound’s synthesis likely shares similarities with ’s methods, such as acetamide coupling under mild conditions .
  • Copper-catalyzed "click" chemistry (used in 9a-e) is absent in the target’s structure, suggesting alternative coupling strategies .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Spectral Data (IR, NMR)
Target Compound ~3.5*
9c 192–194 4.2 0.12 (DMSO) IR: 1680 cm⁻¹ (C=O), ¹H NMR: δ 8.2 (s, 1H, triazole)
W1 245–247 5.8 0.05 (DMSO) ¹H NMR: δ 10.3 (s, 1H, NH), 8.6 (d, 2H, Ar–H)
Triazine-Sulfonamide 178–180 2.9 0.8 (EtOH) ¹³C NMR: δ 155.2 (C=N), IR: 1340 cm⁻¹ (S=O)

Key Observations :

  • The target’s predicted LogP (~3.5, estimated via analogous structures) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly lipophilic analogues like W1 .
  • Melting points for benzothiadiazole derivatives are likely comparable to 9c (192–194°C) due to aromatic stacking .

Table 4: Reported Bioactivities of Analogues

Compound Biological Activity IC50/ MIC Values Mechanism/Target
Target Compound – (Inferred: kinase or protease inhibition)
9c α-Glucosidase inhibition IC50 = 12.3 µM Competitive binding to active site
W1 Antimicrobial (E. coli, S. aureus) MIC = 8–16 µg/mL Disruption of cell wall synthesis
Benzodiazepine Hybrids Anticancer (MCF-7 cells) IC50 = 9.8 µM Tubulin polymerization inhibition

Key Observations :

  • The target’s imidazolidinone and acetamide groups may enable hydrogen bonding with biological targets, akin to 9c’s α-glucosidase inhibition .
  • The benzothiadiazole core’s electron deficiency could facilitate interactions with enzymes or receptors, similar to triazine-based inhibitors .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide (CAS No. 1324349-63-4) is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiadiazole moiety linked to an imidazolidinone structure through an acetamide group. This unique combination may confer distinct biological properties that are currently under investigation.

Property Details
IUPAC Name This compound
Molecular Formula C20H21N5O2S
CAS Number 1324349-63-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions, which can influence various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting cellular responses.
  • Apoptosis Induction : Similar compounds have been shown to activate procaspase pathways leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of benzothiadiazole derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines by activating procaspase pathways . The unique structure of this compound suggests it may also possess anticancer properties.

Case Study Example :
In a study evaluating various benzothiadiazole derivatives, it was found that specific modifications led to enhanced anticancer activity against U937 and MCF-7 cell lines, indicating the importance of structure in determining biological effects .

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, benzothiadiazole derivatives are generally noted for their antibacterial and antifungal properties. This could be an avenue for further exploration regarding this compound.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other similar compounds:

Compound Biological Activity
Benzothiazole DerivativesAnticancer and antimicrobial properties
Imidazolidinone DerivativesEnzyme inhibition and receptor modulation
N-(5-chloro-benzothiadiazol) derivativesNoted for anticancer effects through caspase activation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzothiadiazole precursors with functionalized imidazolidinone intermediates. Key steps include:

  • Catalyst selection : Piperidine or triethylamine in ethanol or dichloromethane under reflux (e.g., Claisen-Schmidt condensation in ).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ( ).
  • Purity control : Recrystallization with methanol or ethanol, validated by elemental analysis and NMR ( ).
    • Yield improvement : Adjust reaction time (4–8 hours) and stoichiometric ratios (e.g., 1:1 molar ratios in ) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Standard protocols :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzothiadiazole C-H signals at δ 7.5–8.5 ppm; imidazolidinone carbonyl at ~170 ppm) ( ).
  • Elemental analysis : Match calculated vs. experimental C, H, N, S content (deviation <0.4%) ( ).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks ( ).
    • Advanced validation : Single-crystal X-ray diffraction for absolute configuration (as in ) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Experimental design :

  • Thermal stability : TGA/DSC analysis to identify decomposition temperatures ().
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC ( ).
  • Humidity testing : Store at 25°C/60% RH for 4 weeks; track impurities by TLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzothiadiazole-acetamide analogs?

  • Root cause analysis :

  • Assay variability : Standardize protocols (e.g., COX-1/2 inhibition assays in ).
  • Structural nuances : Compare substituent effects (e.g., 4-isopropylphenyl vs. fluorophenyl in ).
    • Data reconciliation : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity (e.g., 9c derivative in ) .

Q. How does the imidazolidinone moiety influence the compound’s pharmacokinetic properties?

  • In silico modeling :

  • LogP calculation : Predict lipophilicity (e.g., ~3.2 via ChemDraw) to assess membrane permeability.
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger Suite.
    • In vitro validation : Hepatic microsome assays to measure half-life (t₁/₂) and metabolite profiling (LC-MS/MS) .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Hypothesis-driven approach :

  • Target engagement : Surface plasmon resonance (SPR) to quantify binding affinity (KD) for receptors (e.g., kinases in ).
  • Mutagenesis studies : Engineer target proteins with point mutations (e.g., Ala-scanning) to identify critical residues ().
    • Pathway analysis : RNA-seq on treated cell lines to map downstream signaling (e.g., NF-κB or MAPK pathways) .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Chromatographic profiling :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities ( ).
  • Process optimization : Reduce side reactions via controlled addition rates (e.g., dropwise addition of reagents in ).
    • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) () .

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